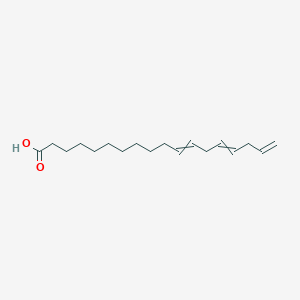

Octadeca-11,14,17-trienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143921-54-4 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-11,14,17-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8H,1,3,6,9-17H2,(H,19,20) |

InChI Key |

LFCMMUZYHKOHEK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and a Case of Mistaken Identity

The name "Octadeca-11,14,17-trienoic acid" specifies an 18-carbon fatty acid with three double bonds. However, the numbering of these double bonds is chemically improbable for such a structure. In contrast, the fatty acid Eicosa-11,14,17-trienoic acid is a well-documented 20-carbon polyunsaturated fatty acid with the specified bond positions. It is scientifically plausible that "Eicosa-11,14,17-trienoic acid" was the intended subject of inquiry.

To illustrate the distinction, the nomenclature of common 18-carbon and 20-carbon trienoic fatty acids is presented below.

| Common Name | Systematic Name | Chemical Formula | Double Bond Positions |

| α-Linolenic Acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | C18H30O2 | 9, 12, 15 |

| γ-Linolenic Acid | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid | C18H30O2 | 6, 9, 12 |

| Dihomo-γ-linolenic acid | (8Z,11Z,14Z)-eicosa-8,11,14-trienoic acid | C20H34O2 | 8, 11, 14 |

| Eicosa-11,14,17-trienoic acid | (11Z,14Z,17Z)-eicosa-11,14,17-trienoic acid | C20H34O2 | 11, 14, 17 |

As the table demonstrates, the "octadeca-" prefix is reserved for 18-carbon chains, while "eicosa-" denotes a 20-carbon chain. The requested bond positioning (11, 14, 17) is found in the latter.

The Polyunsaturated Fatty Acid Landscape

Polyunsaturated fatty acids (PUFAs) are characterized by the presence of two or more double bonds in their hydrocarbon chain. They are integral components of cell membranes and serve as precursors to a vast array of signaling molecules. The position of the double bonds is critical to their biological function and classification.

The most common and extensively researched 18-carbon trienoic acid is α-linolenic acid (ALA), an essential omega-3 fatty acid. wikipedia.org Its double bonds are located at the 9th, 12th, and 15th carbon positions.

In the context of a 20-carbon chain, Eicosa-11,14,17-trienoic acid (ETA) is a recognized omega-3 fatty acid. nih.govmcdb.ca It is an intermediate in the metabolic pathway that converts ALA into more elongated and desaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Research Interest and Unexplored Facets

Elucidation of Precursor Fatty Acids and Metabolic Fluxes

The biosynthesis of C18 polyunsaturated fatty acids generally begins with precursor molecules that are sequentially modified. The specific precursors and the flow of metabolites through the pathway are determined by the substrate specificity of the involved enzymes.

Alpha-linolenic acid (ALA), or (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, is an essential omega-3 fatty acid and a fundamental precursor for longer-chain n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.orgnih.govreactome.org In conventional pathways, ALA undergoes a series of desaturation and elongation reactions. reactome.orgsmpdb.ca For instance, ALA is first converted to stearidonic acid (SDA) by a Δ6-desaturase. wikipedia.org

The formation of an isomer like this compound from a standard C18 precursor such as ALA would necessitate a departure from the typical metabolic route, likely involving enzymes with unusual positional specificity to shift the double bonds from the Δ9, Δ12, and Δ15 positions. While direct isomerization is not a common mechanism, the existence of a diverse array of desaturases in nature allows for the production of a wide variety of fatty acid structures. nih.gov

Chain elongation is a crucial step in the synthesis of very-long-chain fatty acids, catalyzed by a multi-enzyme complex known as the elongase. nih.gov This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain. libretexts.org Several elongase enzymes (ELOVL) have been identified, each with different substrate specificities. nih.gov

| Enzyme | Primary Substrates | Primary Products | Cellular Location |

|---|---|---|---|

| ELOVL5 | C18:3n-6 (γ-linolenic acid), C18:4n-3 (stearidonic acid) | C20:3n-6 (dihomo-γ-linolenic acid), C20:4n-3 | Endoplasmic Reticulum |

Desaturases are enzymes that introduce double bonds at specific positions in the fatty acid carbon chain. wikipedia.org The nomenclature (e.g., Δ9) indicates the position of the newly formed double bond, counting from the carboxyl end of the molecule. wikipedia.org The synthesis of this compound would require the action of Δ11, Δ14, and Δ17 desaturases.

Δ9 Desaturases : These are ubiquitous enzymes that introduce the first double bond into saturated fatty acids, typically converting stearic acid (18:0) to oleic acid (18:1Δ9). wikipedia.orgoup.com This is a critical step in the biosynthesis of most unsaturated fatty acids.

Δ11 Desaturases : These enzymes are less common than Δ9 desaturases but have been identified in various organisms, including insects and certain microorganisms. wikipedia.org They are often involved in the synthesis of pheromones. For example, a Δ11-desaturase from the marine microalga Thalassiosira pseudonana can convert palmitic acid (16:0) to 16:1Δ11. wikipedia.org In the arbuscular mycorrhizal fungus Rhizophagus irregularis, an enzyme (DES2) has been identified as a Δ11 desaturase that produces 16:1Δ11 and vaccenic acid (18:1Δ11). nih.gov

Δ17 Desaturases (Omega-3 Desaturases) : These enzymes are critical for converting omega-6 fatty acids into omega-3 fatty acids by introducing a double bond at the third carbon from the methyl (omega) end of the fatty acid. nih.gov For a C18 fatty acid, this corresponds to the Δ15 position, but for a C20 fatty acid like arachidonic acid (AA; 20:4n-6), a Δ17 desaturase converts it to eicosapentaenoic acid (EPA; 20:5n-3). wikipedia.org Genes for Δ17 desaturases have been identified in oomycetes and fungi, and they show activity on both C18 and C20 substrates. nih.govrsc.org The existence of a true Δ17 desaturase acting on a C18 chain to create a double bond at the n-1 position is highly unusual and not well-documented.

| Desaturase Type | Function | Example Substrate → Product | Typical Organisms |

|---|---|---|---|

| Δ9-desaturase | Introduces a double bond at the 9th carbon | Stearic acid (18:0) → Oleic acid (18:1n-9) | Ubiquitous in eukaryotes nih.gov |

| Δ11-desaturase | Introduces a double bond at the 11th carbon | Palmitic acid (16:0) → Palmitoleic acid (16:1Δ11) | Insects, specific microalgae and fungi wikipedia.orgnih.gov |

| Δ17-desaturase (ω-3) | Introduces a double bond to form an n-3 fatty acid | Arachidonic acid (20:4n-6) → Eicosapentaenoic acid (20:5n-3) | Oomycetes, fungi, some invertebrates nih.govrsc.org |

| Δ6-desaturase | Introduces a double bond at the 6th carbon | Linoleic acid (18:2n-6) → γ-Linolenic acid (18:3n-6) | Mammals, plants wikipedia.org |

| Δ5-desaturase | Introduces a double bond at the 5th carbon | Dihomo-γ-linolenic acid (20:3n-6) → Arachidonic acid (20:4n-6) | Mammals, plants wikipedia.org |

Investigation of Biosynthetic Routes in Diverse Biological Systems

The capacity to synthesize specific fatty acids varies greatly across the biological kingdoms, reflecting diverse evolutionary pressures and ecological niches.

Plant Systems : Plants synthesize a wide array of unusual fatty acids, although these are often localized to specific tissues like seeds. nih.govaocs.org The biosynthesis of common PUFAs like linoleic acid and alpha-linolenic acid is well-established, involving desaturases like FAD2 and FAD3. mdpi.com However, the synthesis of a fatty acid with the structure of this compound is not a known feature of mainstream plant lipid metabolism. The production of unusual fatty acids in plants can sometimes lead to feedback inhibition of fatty acid synthesis if they are not efficiently incorporated into triacylglycerols. nih.gov

Microbial Systems : Microorganisms, including microalgae, fungi, and bacteria, are a rich source of enzymatic diversity for fatty acid synthesis. frontiersin.orgaocs.org Some marine microalgae and thraustochytrids possess PUFA synthase systems, which are large, multi-domain enzymes that can synthesize long-chain PUFAs de novo from malonyl-CoA. aocs.org Fungi, such as those from the genus Mortierella, and oomycetes are known to possess a variety of desaturases, including front-end desaturases that can produce a range of PUFAs. nih.govnih.gov Notably, Δ11 and Δ17 desaturases have been characterized in fungi and oomycetes, respectively, indicating that the enzymatic machinery for parts of the required pathway exists within the microbial world. nih.govnih.gov

Invertebrate Systems : Many invertebrates, particularly insects, utilize unique desaturases for the production of pheromones. nih.gov Δ11-desaturases are well-characterized in this context. wikipedia.org Some invertebrates can synthesize their own PUFAs, while others rely on dietary sources. The nematode Caenorhabditis elegans, for example, possesses a range of desaturases (Δ9, Δ12, Δ5, Δ6) that allow it to produce a variety of PUFAs. nih.govnih.gov The characterization of a Δ17 desaturase from the California two-spot octopus (Octopus bimaculoides) suggests that the capacity for n-3 PUFA synthesis exists in mollusks. rsc.org

The biosynthesis of fatty acids is a tightly regulated process at both the genetic and enzymatic levels to maintain cellular homeostasis and respond to environmental or dietary changes. oup.comnih.gov

The expression of genes encoding desaturases and elongases is often controlled by transcription factors that respond to the cellular lipid status. nih.gov For instance, in mammals, the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key regulator of lipogenic genes, including those for fatty acid synthesis. nih.gov In the nematode C. elegans, the nuclear hormone receptor NHR-80 plays a crucial role in regulating the expression of Δ9-desaturase genes. nih.govwsu.edu

Feedback regulation is a common mechanism where the end-products of the pathway, such as long-chain PUFAs like EPA and DHA, can inhibit the activity or expression of key enzymes like Δ5 and Δ6 desaturases. nih.gov This ensures that the levels of different fatty acids are kept in balance. Furthermore, the synthesis of PUFAs can be influenced by a wide range of dietary factors, including the composition of macronutrients, micronutrients, and the presence of phytochemicals like polyphenols, which can modulate the expression and activity of desaturases and elongases. nih.gov

A Note on Nomenclature

The subject of this article is the oxidative metabolism of a specific trienoic acid. The requested compound, "this compound," represents an 18-carbon fatty acid with a highly unusual double bond placement at the terminal (n-1) position. Standard biochemical literature does not extensively cover a fatty acid with this structure. However, the compound Eicosa-11,14,17-trienoic acid , a 20-carbon omega-3 fatty acid, is a well-recognized intermediate in the metabolism of n-3 polyunsaturated fatty acids. Given the detailed nature of the requested metabolic pathways, which are well-documented for common fatty acids, this article will focus on the scientifically established Eicosa-11,14,17-trienoic acid (20:3, n-3) to align with available research findings.

Advanced Methodological and Analytical Research of Octadeca 11,14,17 Trienoic Acid

Chromatographic Separations and Detection Techniques

Chromatography is fundamental to the isolation and analysis of fatty acids and their derivatives from complex biological matrices. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like Octadeca-11,14,17-trienoic acid, which are not inherently volatile, derivatization is a necessary prerequisite for GC-MS analysis.

Fatty Acid Methyl Esters (FAMEs): The most common derivatization method is the conversion of fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs). This process, known as transesterification, increases the volatility of the fatty acids, making them amenable to GC analysis. The FAMEs are then separated on a GC column and detected by a mass spectrometer. The resulting mass spectra, characterized by specific fragmentation patterns, are used for identification by comparison with spectral libraries like the NIST Mass Spectral Library. wisc.eduscispace.com While electron ionization (EI) is a standard method, it can sometimes lead to extensive fragmentation where the molecular ion is not observed, especially in unsaturated FAMEs. researchgate.net In such cases, soft ionization techniques can be employed to yield a clear molecular ion, aiding in accurate identification. researchgate.net Quantitative analysis of FAMEs can be achieved with high precision, with correlation coefficients often exceeding 0.999 and low limits of quantification (LOQ) in the µg/L range. wisc.edu

4,4-Dimethyloxazoline (DMOX) Derivatives: To precisely determine the location of the double bonds within the fatty acid chain, a crucial aspect for isomers like this compound, derivatization to 4,4-dimethyloxazoline (DMOX) derivatives is employed. researchgate.netnih.gov The DMOX derivatives, when analyzed by GC-MS, produce characteristic fragmentation patterns. The mass spectrum exhibits a series of ion clusters that are 14 atomic mass units (amu) apart, corresponding to the cleavage at successive methylene (B1212753) groups. A gap of 12 amu, instead of 14, between prominent ion clusters indicates the position of a double bond. researchgate.net This method is particularly effective for the structural analysis of polyunsaturated fatty acids (PUFAs). nih.gov A mild and convenient method for preparing DMOX derivatives involves converting FAMEs to 2-(methylpropanol) amides, followed by treatment with trifluoroacetic anhydride. researchgate.netnih.gov

| Derivative | Purpose | Analytical Principle | Key Findings from Mass Spectrum |

|---|---|---|---|

| Fatty Acid Methyl Ester (FAME) | Quantification and general identification | Increases volatility for GC separation. Identification based on fragmentation pattern and retention time compared to standards and libraries. | Provides a fragmentation pattern for library matching. Molecular ion may be weak or absent with hard ionization. researchgate.net |

| 4,4-Dimethyloxazoline (DMOX) | Structural elucidation (double bond location) | The nitrogen-containing ring directs fragmentation, yielding ions that reveal the original positions of the double bonds. | Characteristic gap of 12 amu between ion clusters indicates the location of a double bond in the fatty acid chain. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of fatty acids from complex mixtures, often without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for this purpose. aocs.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For polyunsaturated fatty acids, the retention time is influenced by factors such as chain length and the number and position of double bonds. bmrb.io HPLC can be coupled with various detectors, including Diode Array Detectors (DAD), for the analysis of compounds that possess a chromophore. aocs.org This technique is not only analytical but can also be used on a preparative scale to isolate pure fatty acids for further structural analysis or biological testing.

The metabolic products of polyunsaturated fatty acids, such as hydroxylated derivatives, are often chiral molecules, existing as distinct enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (Chiral HPLC or CP-HPLC) is essential for the separation and analysis of these stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For instance, amylose-based CSPs have been successfully used to resolve enantiomers of hydroperoxy- and hydroxy-octadecenoic acids. nih.govhmdb.ca The ability to separate these enantiomers is critical, as different enantiomers can have distinct biological activities. The elution order of the enantiomers (e.g., S before R) can be determined and used for their identification. nih.gov Chiral HPLC is often coupled with mass spectrometry to provide both separation and structural information on the metabolites. nih.govchemicalbook.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a central platform for lipidomics, enabling the comprehensive and quantitative profiling of lipid metabolites, including those derived from this compound. researchgate.netresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS is particularly well-suited for the analysis of eicosanoids and other oxylipins, which are often present at low concentrations in biological samples. researchgate.net The method typically involves an initial separation by LC, followed by ionization (commonly electrospray ionization, ESI) and detection by a tandem mass spectrometer. The first mass analyzer selects a precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer, creating a unique fragmentation spectrum that allows for highly specific and sensitive quantification. This approach enables the simultaneous measurement of a wide array of lipid mediators, providing a detailed snapshot of the metabolic pathways. researchgate.netresearchgate.net

Spectroscopic Characterization

Spectroscopic methods are vital for the definitive structural confirmation of fatty acids. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules, including fatty acids like this compound. aocs.orgnih.gov It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals for the carboxyl carbon, the olefinic carbons, the various methylene carbons in the chain, and the terminal methyl carbon appear in distinct regions of the spectrum. aocs.orgresearchgate.net The precise chemical shifts are sensitive to the position of the double bonds and the stereochemistry (cis/trans) of the double bonds.

2D NMR (e.g., HMBC): Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds. chemsociety.org.ngmagritek.com This allows for the connection of different fragments of the molecule, confirming the sequence of methylene groups and the exact positions of the double bonds, thus providing definitive structural confirmation. magritek.com

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxyl Carbon | ¹³C | ~175-180 | aocs.org |

| Olefinic Carbons | ¹³C | ~127-132 | aocs.orgnih.gov |

| Olefinic Protons | ¹H | ~5.3-5.4 | nih.govchemsociety.org.ng |

| Bis-allylic Protons | ¹H | ~2.8 | nih.govchemsociety.org.ng |

| Allylic Protons | ¹H | ~2.0-2.1 | nih.govchemsociety.org.ng |

| Terminal Methyl Proton | ¹H | ~0.9-1.0 | nih.govchemsociety.org.ng |

| Terminal Methyl Carbon | ¹³C | ~14 | aocs.org |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Tracing

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of fatty acids like this compound. The technique provides detailed information on the molecule's mass and its fragmentation patterns, which are crucial for both identification and for tracing its metabolic fate.

Fragmentation Analysis: The analysis of this compound, a long-chain polyunsaturated fatty acid with a 20-carbon backbone, can be performed using various MS techniques, most commonly coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.commcdb.ca The choice of ionization method significantly influences the resulting mass spectrum.

Electron Ionization (EI): Often used with GC-MS, EI is a "hard" ionization technique that causes extensive fragmentation. jeol.com While the molecular ion of the underivatized acid may not always be visible, the resulting fragmentation pattern is highly reproducible and serves as a fingerprint for library-based identification. jeol.comnist.gov Analysis is typically performed on the methyl ester derivative (FAME) of the acid to improve volatility for GC analysis. jeol.comresearchgate.net

Electrospray Ionization (ESI): This "soft" ionization technique, commonly paired with LC, typically leaves the molecular ion intact. nih.gov For this compound (molecular weight: 306.484 g/mol ), ESI in positive mode detects the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 307.2632. nih.gov In negative mode, it detects the deprotonated molecule [M-H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) further fragments the selected precursor ion to generate characteristic product ions. This process, often using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), provides structural information and enhances selectivity for quantification in complex biological matrices. nih.govnih.gov For the [M+H]⁺ precursor of this compound, characteristic fragment ions can be observed, which helps in its unambiguous identification. nih.gov

Table 1: Representative Mass Spectrometry Data for Eicosa-11,14,17-trienoic Acid Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₄O₂ | nih.gov |

| Monoisotopic Mass | 306.25588 Da | nih.gov |

| Analysis Platform | LC-ESI-QFT (LC-MS) | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Ion (Adduct) | 307.2632 m/z ([M+H]⁺) | nih.gov |

| Fragmentation Mode | HCD | nih.gov |

| Top 5 Fragment Peaks (m/z) | Collision Energy 15%: 307.2631, 123.1167, 109.1011, 95.0855, 137.1324 | nih.gov |

| Collision Energy 30%: 95.0854, 81.0698, 109.1011, 307.2633, 123.1167 | ||

| Analysis Platform (Derivative) | GC-MS (of Methyl Ester) | researchgate.net |

| Molecular Formula (Methyl Ester) | C₂₁H₃₆O₂ | nist.gov |

Isotope Tracing: Isotope tracing is a powerful technique that uses isotopically labeled atoms (e.g., ¹³C or ¹⁴C) to track the metabolic fate of molecules. nih.gov In the context of this compound, researchers can administer a labeled precursor and use mass spectrometry to detect the incorporation of the isotope into the target acid. For example, a study on the metabolism of a related fatty acid, [1-¹⁴C]eicosa-11,14-dienoic acid, successfully used this method to trace its conversion into other eicosanoids. nih.gov The appearance of the ¹⁴C label in the product molecules confirmed the metabolic pathway. nih.gov MS can precisely measure the mass shift in both the parent ion and its fragments, confirming that the labeled precursor was indeed used for synthesis and revealing which parts of the molecule are derived from the tracer.

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a fundamental research strategy for mapping metabolic pathways and understanding the origin and fate of biomolecules. By introducing molecules containing heavy isotopes (like Deuterium ²H, Carbon-¹³C, or Nitrogen-¹⁵N) or radioisotopes (like Carbon-¹⁴C or Tritium ³H), scientists can trace the journey of these atoms through complex biochemical networks. nih.gov

For this compound, this strategy is critical for elucidating its biosynthesis. This fatty acid is known as dihomo-α-linolenic acid, suggesting it is formed by the elongation of α-linolenic acid (ALA, 18:3n-3). To confirm this pathway, a common experimental design would involve:

Administering a Labeled Precursor: Cells or organisms are supplied with α-linolenic acid that has been chemically synthesized to include isotopic labels, such as uniformly ¹³C-labeled ALA (U-¹³C₁₈-ALA).

Incubation and Extraction: After a specific period, the cells or tissues are harvested, and the total lipid fraction is extracted.

Analysis via Mass Spectrometry: The extracted lipids are analyzed, typically by GC-MS or LC-MS/MS. The mass spectrometer is configured to search for the expected mass of this compound plus the additional mass from the incorporated isotopes.

If the pathway is active, the analysis will detect this compound with a mass that is higher than the unlabeled version, confirming that it was synthesized from the labeled ALA precursor. For instance, the biosynthesis of 8,11,14-eicosatrienoic acid from gamma-linolenic acid via the enzyme elongase is a well-established analogous pathway. mcdb.ca Similarly, studies have used ¹⁴C-labeled substrates to demonstrate desaturation activity, providing direct evidence for specific enzymatic steps in fatty acid metabolism. nih.gov This approach provides definitive evidence of metabolic links that would be difficult to establish otherwise.

Computational and In Silico Modeling for Mechanistic Hypotheses (e.g., molecular docking)

In parallel with experimental work, computational and in silico modeling have become vital for generating and testing mechanistic hypotheses about the biological roles of fatty acids. nih.gov These methods can predict how a molecule like this compound might interact with proteins, thereby guiding further experimental investigation. mdpi.com

Molecular Docking: Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule (a ligand, such as a fatty acid) when bound to a second (a receptor, typically a protein or enzyme). texilajournal.com The process involves:

Obtaining 3D structures of both the ligand (this compound) and the target protein. Protein structures are often sourced from crystallographic data or predicted using advanced modeling tools. nih.gov

Using a docking algorithm to computationally place the ligand into the protein's active or binding site in numerous possible conformations.

Evaluating each conformation with a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally suggest a more favorable interaction. researchgate.net

This approach can be used to hypothesize which enzymes in the fatty acid metabolic pathway (e.g., fatty acid elongases, desaturases, or cyclooxygenases) are likely to bind to this compound. For example, docking studies have been successfully used to investigate the binding of other polyunsaturated fatty acids like EPA, DHA, and octadecatrienoic acid to target enzymes such as HMG-CoA reductase and caspase 3, providing insights into their potential biological effects. texilajournal.comresearchgate.net By identifying key amino acid residues involved in the binding, these models provide a structural basis for the fatty acid's biological activity and can help explain enzyme specificity.

Development and Optimization of Analytical Assays for Research Purposes

The accurate and precise quantification of this compound in biological samples is essential for understanding its physiological and pathological relevance. This requires the development and optimization of specialized analytical assays, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and selectivity. nih.govmdpi.com

The development of a robust LC-MS/MS assay involves several critical steps:

Sample Preparation: A simple, reproducible extraction method is needed to isolate the fatty acid from complex matrices like plasma, serum, or tissue. mdpi.comnih.gov This often involves liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate this compound from other isomeric and structurally related fatty acids. mdpi.com Optimization involves selecting an appropriate column (e.g., C18 or C8) and mobile phase gradient to ensure baseline separation and a short run time, which is crucial for high-throughput analysis. nih.govnih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves setting the instrument to monitor a specific precursor-to-product ion transition (e.g., m/z 307.2 → [fragment ion]). This highly selective detection method minimizes interferences from the biological matrix.

Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its performance. nih.gov This includes assessing linearity, accuracy, precision (both intra- and inter-day), sensitivity (limit of quantification), and stability. The development of such validated methods is crucial for supporting clinical studies aiming to identify eicosanoid-based biomarkers. nih.govfrontiersin.org

The goal of this optimization is to create a reliable and high-throughput method that can be applied in various research settings, from basic metabolic studies to large-scale clinical trials. mdpi.com

Table of Mentioned Compounds

Synthetic Chemistry and Biotechnological Production Research

Stereoselective Synthetic Methodologies

The precise geometry of the three double bonds (cis or Z) is crucial for the biological function of α-linolenic acid. Therefore, synthetic methodologies focus on achieving high stereoselectivity.

Monomer Synthesis : An eight-step method starting from commercially available 1-bromoalkanes and 1-alkynes is used to produce the key (6Z)-alka-1,2,6-triene monomers. mdpi.com

Coupling and Cyclization : These allene (B1206475) derivatives undergo a cross-coupling reaction. A notable feature of this system is that a mixture of an alkyl-substituted allene and a tetrahydropyran (B127337) ether of an allene alcohol selectively yields the desired cross-coupled product. mdpi.com This is followed by the formation of magnesacyclopentanes. mdpi.com

Hydrolysis and Oxidation : In-situ acid hydrolysis of the magnesacyclopentanes yields tetrahydropyran ethers with the desired 1Z,5Z,9Z-triene structure. mdpi.com The final step is a Jones oxidation of these ethers to furnish the target (Z,Z,Z)-trienoic acids. mdpi.com

Another foundational technique in the stereoselective synthesis of polyunsaturated fatty acids is the Wittig reaction . The first artificial synthesis of ALA, reported in 1995, utilized a Wittig reaction between the phosphonium (B103445) salt of [(Z-Z)-nona-3,6-dien-1-yl]triphenylphosphonium bromide and methyl 9-oxononanoate, which was then followed by saponification to yield the final acid. wikipedia.org

Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are another powerful tool for constructing the carbon backbone of polyunsaturated fatty acids with defined stereochemistry. nih.gov While detailed for a different isomer, the strategy involves coupling various fragments to build the fatty acid chain. For instance, a synthesis of (6Z,10E,12Z)-octadecatrienoic acid involved a series of palladium-catalyzed cross-coupling reactions between 1-heptyne (B1330384) and (E)-1,2-dichloro-ethene to create a key aldehyde intermediate. nih.gov This intermediate was then elaborated using a stereoselective Wittig reaction. nih.gov Such cross-coupling methods offer a modular approach to synthesizing various fatty acid isomers.

Microbial Fermentation and Genetic Engineering for Compound Production in Research

Microbial fermentation using genetically engineered strains is a promising avenue for the sustainable and scalable production of ALA. The oleaginous yeast Yarrowia lipolytica is a particularly effective host due to its ability to accumulate high levels of lipids.

Researchers have successfully engineered Y. lipolytica for high-level ALA production. researchgate.netnih.gov The key genetic modification was the introduction of a Δ12-15 desaturase (Rk Δ12–15), which can convert oleic acid into ALA. researchgate.netnih.gov This enzyme was expressed in a Y. lipolytica strain already engineered for overproduction of lipids, ensuring high precursor availability. researchgate.netnih.gov

A crucial factor in maximizing production was the fermentation temperature. Cultivating the engineered strain at a lower temperature (20°C) significantly boosted ALA accumulation. researchgate.netnih.gov

**Table 2: ALA Production in Engineered Yarrowia lipolytica*** *This interactive table presents the results of ALA production through microbial fermentation under different temperature conditions.

| Fermentation Temperature | ALA Content (% of total lipids) | Titer Improvement vs. Standard Temp. | Final Titer (Fed-batch Bioreactor) | Reference |

|---|---|---|---|---|

| Standard (not specified) | - | 1x | - | researchgate.netnih.gov |

| 20°C | ~30% | 3.2-fold | 1.4 g/L | researchgate.netnih.gov |

This result of 1.4 g/L represents the highest published titer for ALA in a yeast host, demonstrating the potential of combining metabolic engineering with process optimization. researchgate.netnih.gov General metabolic engineering strategies in yeast often target increasing the supply of precursors like acetyl-CoA and malonyl-CoA to further enhance fatty acid synthesis. mdpi.com

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To study the metabolism, mechanism of action, and biological activities of ALA, researchers synthesize various derivatives and analogs. These modifications help in probing structure-activity relationships (SAR).

Derivatization for Analysis and Improved Properties Derivatization is often a necessary step for the analysis of fatty acids by methods like High-Performance Liquid Chromatography (HPLC). researchgate.net Specific reagents are used to attach a chromophore to the fatty acid's carboxylic acid group, enabling UV detection. However, care must be taken during this process, as conditions like high heat can cause oxidation or isomerization of the double bonds in polyunsaturated fatty acids. researchgate.net Improved methods suggest carrying out derivatization at low temperatures (e.g., ~ -26°C) to preserve the original structure of the fatty acid. researchgate.net Beyond analysis, fatty acids are also attached to peptide and protein drugs to improve their pharmacokinetic properties, a technology known as fatty acid derivatization. nih.gov

Analog Synthesis for Mechanistic Studies The synthesis of analogs with specific modifications allows for detailed investigation into metabolic pathways and biological targets.

Radiolabeled Analogs : To trace the metabolic fate of fatty acids in biological systems, radiolabeled analogs are synthesized. For example, [1-¹⁴C]-labeled analogs of trienoic acids have been created by carbonation with ¹⁴CO₂. nih.gov These tracers are invaluable for metabolism studies in animals. nih.gov

Structural Analogs for SAR : While extensive libraries of ALA analogs are not widely reported, the principle of SAR is central to understanding its function. For instance, studies on how ALA interacts with enzymes like fatty acid synthase (FASN) use molecular docking simulations to predict binding affinity. nih.gov The synthesis of various structural analogs—with altered chain lengths, different double bond positions, or modified functional groups—would allow researchers to experimentally validate these models and determine which parts of the ALA molecule are essential for its inhibitory effects on specific enzymes or its role in signaling pathways. nih.gov

Ecological and Inter Species Research on Octadeca 11,14,17 Trienoic Acid

Occurrence and Distribution in Natural Sources Relevant to Academic Inquiry (e.g., plants, microalgae, specific animal models, fungi)

Alpha-linolenic acid is widely distributed in the plant kingdom, serving as a primary dietary source for many organisms. It is particularly abundant in the seeds and oils of various plants. Rich sources include flaxseed, chia seeds, walnuts, and hemp seeds. ontosight.ai It is also found in common vegetable oils such as canola and soybean oil. ontosight.ai Beyond seeds, ALA is a significant component of the thylakoid membranes within the chloroplasts of plant leaves, such as those of the pea plant (Pisum sativum). ontosight.ai

In addition to higher plants, ALA is found in algae. reactome.org The fatty acid composition of the freshwater hydrozoan Hydra, for instance, includes ALA, which it acquires from its diet. nih.gov While many animals can obtain ALA through their diet, some insects have demonstrated the ability to synthesize certain polyunsaturated fatty acids, although ALA synthesis is less common. nih.gov

Table 1: Natural Sources of Octadeca-11,14,17-trienoic Acid (ALA)

| Category | Source Example | Specific Location/Form |

| Plants (Seeds/Nuts) | Flaxseed (Linseed), Chia, Walnuts, Hemp | Seed Oil |

| Plants (Oils) | Canola Oil, Soybean Oil | Processed Oil |

| Plants (Leaves) | Pea (Pisum sativum) | Thylakoid Membranes |

| Algae | Various Species | General |

| Animal Models | Hydra species | Acquired from diet |

Role in Model Organism Physiology and Development (e.g., Hydra tentacle regeneration, insect pheromone biosynthesis)

The role of ALA in the physiology of model organisms is multifaceted, influencing processes from development to reproduction.

In the freshwater hydrozoan Hydra vulgaris, polyunsaturated fatty acids are substrates for lipoxygenase-like enzymes. Research has shown that ALA is one of the C18 fatty acids with the highest conversion rate by these enzymes. nih.gov The resulting metabolites, specifically certain hydroxy acids, were found to enhance tentacle regeneration, suggesting a role for ALA-derived compounds in the control of regenerative processes in the hydroid. nih.gov However, another study on Hydra oligactis found that dietary supplementation with ALA negatively impacted survival, asexual reproduction rate, and the size of offspring, suggesting that the effects of ALA can be species-specific and that these organisms may not efficiently convert ALA into other essential fatty acids like EPA and DHA. nih.gov

Interactions within Biochemical Networks (e.g., lipid metabolism pathways in various organisms)

This compound (ALA) is a key player in lipid metabolism, primarily serving as a precursor for the synthesis of longer-chain omega-3 fatty acids. nih.gov In humans and other mammals that cannot synthesize it de novo, ALA is the starting point for a metabolic pathway that produces eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), compounds with significant roles in processes like inflammation and brain function. ontosight.aireactome.orgnih.gov

The conversion of ALA involves a series of enzymatic reactions, including desaturation and elongation steps that occur primarily in the endoplasmic reticulum. reactome.orgontosight.ai The key enzymes in this pathway, such as delta-6-desaturase and delta-5-desaturase, are also responsible for metabolizing omega-6 fatty acids like linoleic acid. ontosight.aismpdb.ca This creates a competitive interaction between the omega-3 and omega-6 pathways, meaning the dietary balance of these fatty acids can significantly influence which downstream metabolites are produced. ontosight.ai

In some organisms, the metabolic fate of ALA is different. For instance, in the model organism Hydra, there is evidence to suggest an inability to efficiently convert ALA to EPA and DHA. nih.gov In rat testes, eicosa-11,14-dienoic acid can be desaturated to form eicosatrienoic acids, demonstrating specific enzymatic activities within certain tissues. The metabolism of ALA and its derivatives can also lead to the formation of oxylipins, which are potent signaling molecules involved in regulating inflammation and immune responses. reactome.org

Table 2: Key Biochemical Interactions of this compound (ALA)

| Interacting Pathway/Process | Organism(s) | Key Enzymes | Resulting Products/Effects |

| Omega-3 Fatty Acid Synthesis | Humans, Mammals | Delta-6-desaturase, Elongases, Delta-5-desaturase | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) |

| Competition with Omega-6 Metabolism | Humans, Mammals | Delta-6-desaturase, Delta-5-desaturase | The balance of ALA and Linoleic Acid affects the production of their respective downstream metabolites. |

| Lipoxygenase Pathway | Hydra vulgaris | Lipoxygenase-like enzymes | Hydroxy acids that may influence regenerative processes. nih.gov |

| Pheromone Biosynthesis | Insects (Lepidoptera) | Various desaturases and reductases | Serves as a dietary precursor for the lipid pool used in creating pheromone components. nih.govdb-thueringen.de |

| Oxylipin Formation | Various | Lipoxygenases, Cyclooxygenases | Pro- and anti-inflammatory signaling molecules. reactome.org |

Emerging Research Themes and Future Directions for Octadeca 11,14,17 Trienoic Acid Studies

Unraveling Novel Enzymatic Activities and Biosynthetic Intermediates

The biosynthesis and metabolism of octadeca-11,14,17-trienoic acid involve a series of enzymatic reactions that are a focal point of current research. In plants, ALA is synthesized from linoleic acid, a process catalyzed by desaturase enzymes. researchgate.net In mammals, who cannot synthesize ALA de novo, it serves as a precursor for the synthesis of long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). creative-proteomics.comwikipedia.org This conversion is mediated by a series of desaturase and elongase enzymes. nih.gov

A key area of investigation is the competition between the metabolic pathways of omega-3 and omega-6 fatty acids, as both alpha-linolenic acid and linoleic acid are metabolized by the same set of enzymes. nih.gov This enzymatic competition has significant implications for the balance of pro-inflammatory and anti-inflammatory eicosanoids in the body.

Future research is aimed at identifying and characterizing novel enzymes and intermediate metabolites in the ALA metabolic pathway. Understanding the regulation of these enzymes could provide new targets for therapeutic intervention to enhance the endogenous production of EPA and DHA from ALA.

| Enzyme Class | Role in ALA Metabolism | Key Enzymes |

| Desaturases | Introduce double bonds into the fatty acid chain | Delta-6 desaturase, Delta-15 desaturase |

| Elongases | Extend the carbon chain of the fatty acid | |

| Acyltransferases | Incorporate fatty acids into complex lipids | Glycerol-3-phosphate acyltransferase (GPAT) |

Advanced Omics Approaches (e.g., Lipidomics, Metabolomics)

The advent of advanced "omics" technologies, particularly lipidomics and metabolomics, has revolutionized the study of fatty acids like this compound. These high-throughput analytical approaches allow for the comprehensive identification and quantification of a wide array of lipids and metabolites in biological samples, providing a detailed snapshot of the metabolic state. youtube.com

Lipidomics studies, often employing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), enable the detailed profiling of ALA and its downstream metabolites. creative-proteomics.comcreative-proteomics.com For instance, a lipidomic analysis of honeybees utilized HPLC-QTOF-MS and UPLC-IM-QTOF-MS to establish a comprehensive lipid library and identified ALA as a key lipid associated with the division of labor among worker bees. mdpi.com

Metabolomics provides a broader view of the metabolic pathways influenced by ALA. By analyzing a wide range of small molecules, researchers can uncover the systemic effects of ALA on various metabolic processes. researchgate.net These approaches are crucial for identifying novel biomarkers of disease and for understanding the complex interactions between diet, metabolism, and health.

| Omics Technology | Application in ALA Research | Key Findings |

| Lipidomics | Comprehensive profiling of ALA and its metabolites. | Identification of ALA as a key lipid in honeybee labor division. mdpi.com |

| Metabolomics | Elucidation of systemic metabolic changes influenced by ALA. | Association of ALA with alterations in lipid and amino acid metabolism. |

| Transcriptomics | Analysis of gene expression changes in response to ALA. | Identification of genes involved in fatty acid metabolism regulated by ALA. |

| Proteomics | Study of protein expression and function related to ALA metabolism. | Characterization of enzymes involved in ALA biosynthetic and metabolic pathways. |

Exploration of Understudied Biological Roles and Mechanistic Nuances

While the cardiovascular benefits of this compound are well-documented, emerging research is exploring its less-understood biological roles and the intricate mechanisms underlying its effects. One such area is its neuroprotective properties. nih.gov Studies have suggested that ALA can protect neurons from ischemic injury and may play a role in cognitive function. nih.gov

The anti-inflammatory effects of ALA are also a subject of intense investigation. Research has shown that ALA can modulate inflammatory responses by inhibiting the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) through the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. acs.org Furthermore, ALA and its metabolites can act as signaling molecules, influencing gene expression by interacting with transcription factors such as peroxisome proliferator-activated receptors (PPARs). drugbank.com

Future studies will likely focus on the role of ALA in other physiological processes, including immune function, skin health, and its potential anti-cancer properties. A deeper understanding of these mechanistic nuances will be critical for harnessing the full therapeutic potential of this essential fatty acid.

Development of High-Throughput Screening Methods for Biological Activity

To accelerate the discovery of new biological activities and therapeutic applications of this compound and its derivatives, researchers are developing high-throughput screening (HTS) methods. These methods allow for the rapid testing of large numbers of compounds for their effects on specific biological targets or pathways.

For example, HTS assays have been developed to identify inhibitors of enzymes involved in fatty acid metabolism, such as lipoxygenases. nih.gov These screens can be adapted to investigate how ALA and its metabolites modulate the activity of these enzymes. Another approach involves using humanized yeast cells in HTS to identify compounds that affect fatty acid uptake and transport. unl.edu

The development of robust and efficient HTS platforms will be instrumental in screening for novel biological activities of ALA, identifying new therapeutic targets, and discovering compounds that can modulate its metabolism for therapeutic benefit.

| HTS Method | Application | Potential for ALA Research |

| Enzyme Inhibition Assays | Screening for inhibitors of enzymes in fatty acid metabolism. | Identifying compounds that modulate the conversion of ALA to EPA and DHA. |

| Cell-Based Assays | Assessing the effects of compounds on cellular processes. | Screening for the effects of ALA derivatives on inflammation, cell proliferation, and other biological activities. |

| Reporter Gene Assays | Measuring the activation of specific signaling pathways. | Investigating the influence of ALA on gene expression through transcription factors like PPARs. |

Integration of Systems Biology for Comprehensive Understanding

A systems biology approach, which integrates data from various omics platforms and computational modeling, is becoming increasingly important for a comprehensive understanding of the role of this compound in health and disease. By combining data from lipidomics, metabolomics, transcriptomics, and proteomics, researchers can construct detailed models of the metabolic and signaling networks in which ALA participates.

This integrated approach can help to elucidate the complex interplay between genetic and environmental factors that influence ALA metabolism and its physiological effects. For example, by mapping the metabolic pathways of ALA, such as through the Kyoto Encyclopedia of Genes and Genomes (KEGG), and overlaying omics data, scientists can identify key regulatory points and potential targets for intervention. researchgate.net

Furthermore, systems biology can shed light on the interactions between different biological systems, such as the immune-inflammatory system, the hypothalamic-pituitary-adrenal (HPA) axis, and the autonomic nervous system (ANS), and how they are influenced by omega-3 fatty acid status. nih.gov This holistic perspective is essential for translating basic research findings into effective clinical applications.

Q & A

Q. How can researchers differentiate Octadeca-11,14,17-trienoic acid from structurally similar fatty acids using analytical chemistry techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for separating and identifying fatty acids based on retention times and fragmentation patterns. For example, this compound can be distinguished from α-linolenic acid (octadeca-9,12,15-trienoic acid) by comparing mass spectra and retention indices with authenticated standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, confirms double bond positions through characteristic chemical shifts (e.g., allylic carbons at δ 25–27 ppm) .

Q. What are the primary natural sources of this compound, and what extraction methodologies are suitable for laboratory-scale isolation?

- Methodological Answer : This fatty acid is found in marine organisms (e.g., algae, fish oils) and select plant species. For extraction, use solvent-based methods (e.g., chloroform-methanol mixtures) followed by purification via silver-ion chromatography to isolate polyunsaturated fatty acids (PUFAs). Confirm purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 205 nm .

Advanced Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high regiospecificity in laboratory settings?

- Methodological Answer : Enzymatic synthesis using Δ11-, Δ14-, and Δ17-desaturases ensures precise double bond placement. Optimize reaction conditions (e.g., temperature: 25–37°C, NADPH co-factor concentration) to enhance enzyme activity. Alternatively, chemically induced desaturation of stearidonic acid (octadeca-6,9,12,15-tetraenoic acid) via iodine-catalyzed isomerization can yield the target compound, though this requires rigorous monitoring to avoid over-oxidation .

Q. How do the positions of double bonds in this compound influence its antimicrobial efficacy compared to other polyunsaturated fatty acids?

- Methodological Answer : The ω-3 configuration (double bonds at C11, C14, C17) enhances membrane fluidity disruption in pathogens. Comparative studies show that this compound exhibits lower minimal inhibitory concentrations (MICs) against Staphylococcus aureus (0.19–3.12 mmol/L) than dienoic acids (e.g., octadeca-9,12-dienoic acid: 1.56–12.5 mmol/L). This suggests increased unsaturation improves penetration of bacterial lipid bilayers .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Standardize experimental parameters such as cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes), fatty acid delivery systems (e.g., albumin complexes vs. liposomes), and oxidation controls (e.g., antioxidant additives like BHT). Lipidomic profiling of intracellular metabolites can clarify discrepancies by identifying degradation products or competing signaling pathways .

Q. What computational approaches are employed to model the interaction between this compound and cellular receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors like PPAR-γ or GPR120. Use crystal structures from the Protein Data Bank (PDB) and parameterize force fields (e.g., CHARMM36) to account for lipid flexibility. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies investigating this compound’s anti-inflammatory effects?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. For omics datasets (e.g., transcriptomics), apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to account for multiple comparisons. Multivariate analysis (e.g., PCA) identifies clusters of genes/proteins modulated by the fatty acid .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) with added antioxidants (e.g., tocopherol) to mimic in vivo conditions. Monitor degradation via LC-MS/MS over 24–72 hours. Compare stability in serum-free media vs. fetal bovine serum (FBS) to assess protein-binding effects .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.